Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
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Overview
Description
Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (TBCFPCA) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a fluorinated piperidine derivative and is a member of the tert-butoxycarbonyl (t-Boc) group of compounds. TBCFPCA is an important building block for the synthesis of biologically active molecules and has been used in the development of drugs, agrochemicals, and other compounds.
Scientific Research Applications
Synthesis and Stereochemistry
The compound is involved in the synthesis of stereoisomers and unnatural amino acids, such as in the work by Bakonyi et al. (2013), where a synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed. This research shortens known procedures for synthesizing these amino acids and offers insight into cis selectivity through ab initio calculations (Bakonyi et al., 2013).
Organic Chemistry and Method Development
In organic chemistry, novel methods for synthesizing related compounds offer insights into the broader utility of cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid. Toyota et al. (1996) elaborated a four-step method for preparing cis-2-fluorocyclopropane-1-carboxylic acid, starting from tert-butyl acrylate and chloromethyl phenyl sulfoxide. This method involves the initial formation of cis-2-phenylsulfinylcyclopropanecarboxylate, followed by fluorination, reductive desulfonylation, and acid-catalyzed hydrolysis (Toyota et al., 1996).
Catalysis and Chemical Reactions
The compound also finds applications in catalysis and chemical reactions, such as in the work by De Boer et al. (2005), where carboxylic acid-promoted cis-dihydroxylation and epoxidation of alkenes were described. This study highlighted the use of carboxylic acids to suppress catalase activity and tune the catalyst's selectivity, demonstrating the potential for chemical synthesis applications (De Boer et al., 2005).
Photoflow Chemistry
In photoflow chemistry, the compound is used in the scale-up synthesis of deuterium-labeled derivatives, as demonstrated by Yamashita et al. (2019). Their research investigated continuous photo flow synthesis for scale-up synthesis of a useful building block for preparing various biologically active compounds, showcasing the compound's relevance in advanced synthesis techniques (Yamashita et al., 2019).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to active sites, causing conformational changes that can activate or inhibit the target’s function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research. Understanding these effects requires knowledge of the compound’s targets and mode of action .
properties
IUPAC Name |
(3R,4S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXFBQGBIHPZCF-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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